

Preliminary Safety Profile of Remdesivir (GS-5734): An In-depth Technical Review

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Compound of Interest

Compound Name: SL-176

Cat. No.: B10821552

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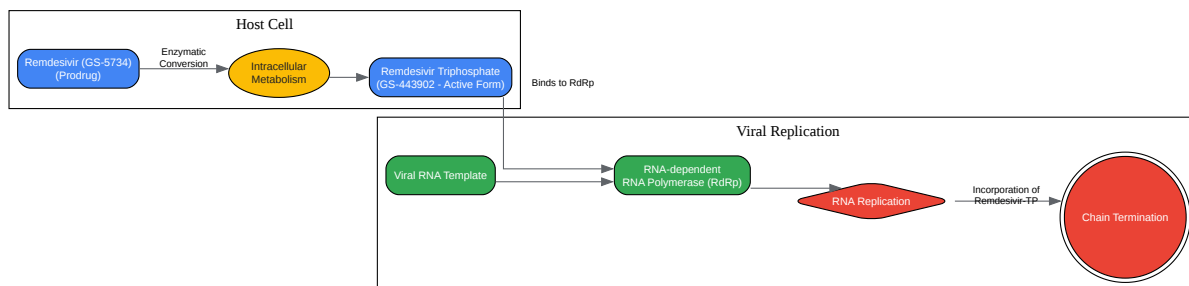
For Researchers, Scientists, and Drug Development Professionals

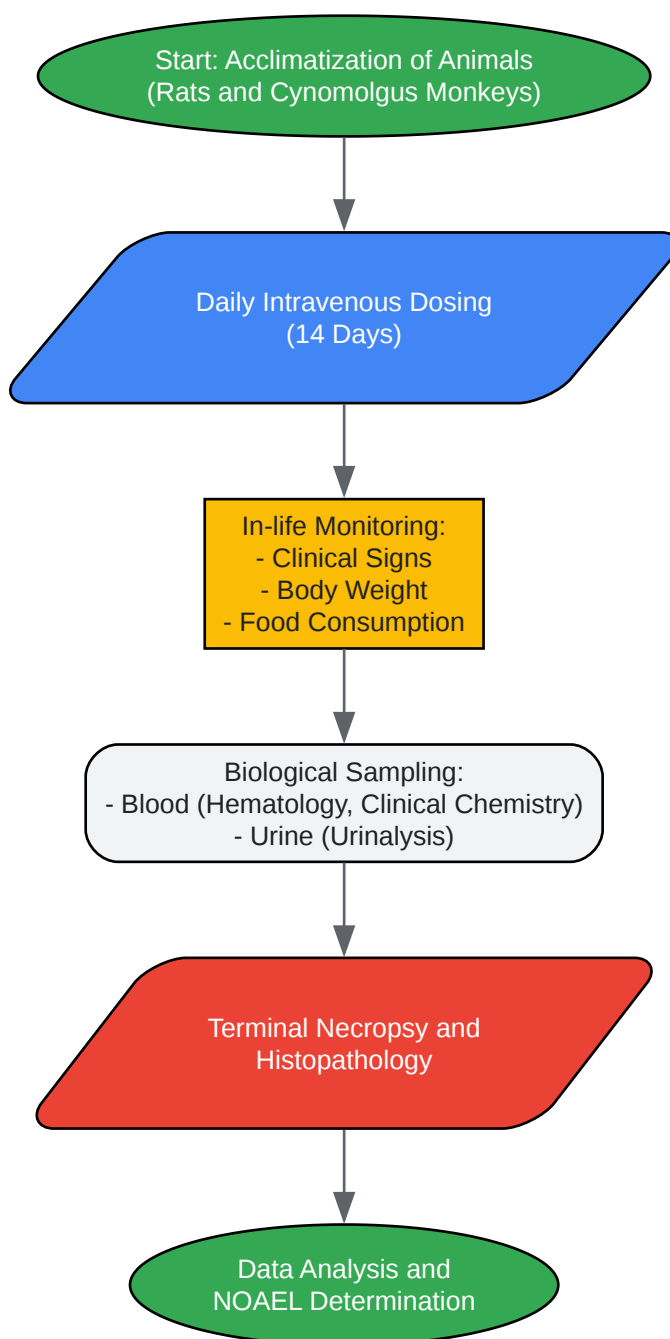
Executive Summary

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity.[1] Developed by Gilead Sciences, it has been a key therapeutic agent in the management of COVID-19. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on remdesivir to support its clinical development. The document summarizes key findings from non-clinical safety pharmacology, single-dose and repeat-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Mechanism of Action

Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form (GS-443902).[2] This active metabolite acts as an adenosine triphosphate (ATP) analog and competes with the natural substrate for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp).[2][3] Incorporation of remdesivir triphosphate into the viral RNA leads to delayed chain termination, thereby inhibiting viral replication.[4] The selectivity of remdesivir is attributed to the higher affinity of the viral RdRp for the drug's active metabolite compared to mammalian DNA and RNA polymerases.





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